molecular formula C13H15NO B13234240 N-(furan-2-ylmethyl)-2,3-dimethylaniline

N-(furan-2-ylmethyl)-2,3-dimethylaniline

Cat. No.: B13234240
M. Wt: 201.26 g/mol
InChI Key: PZKQBGLEWIOONZ-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2,3-dimethylaniline (CAS: 356092-19-8, C₁₃H₁₅NO) is an aromatic amine derivative featuring a 2,3-dimethylaniline core substituted with a furfurylmethyl group at the nitrogen atom. The compound combines the electron-rich furan ring with the sterically hindered 2,3-dimethylaniline moiety, which may influence its electronic properties and reactivity .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,3-dimethylaniline

InChI

InChI=1S/C13H15NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h3-8,14H,9H2,1-2H3

InChI Key

PZKQBGLEWIOONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2,3-dimethylaniline typically involves the reaction of 2,3-dimethylaniline with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group facilitates oxidation to form stable N-oxides. Under controlled conditions with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid:
N furan 2 ylmethyl 2 3 dimethylaniline+H2O2N Oxide Derivative+H2O\text{N furan 2 ylmethyl 2 3 dimethylaniline}+\text{H}_2\text{O}_2\rightarrow \text{N Oxide Derivative}+\text{H}_2\text{O}

Kinetic studies indicate yields exceeding 80% when conducted in polar aprotic solvents (e.g., dichloromethane) at 0–5°C.

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective substitution. Key reactions include:

  • Nitration : Predominantly at the para position relative to the dimethylamino group, achieving 70–75% yield with nitric acid in acetic anhydride.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid, though competing oxidation may occur at elevated temperatures.

The dimethylamino group activates the ring, as shown by comparative Hammett substituent constants (σ~meta~ = -0.15).

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases. For example, condensation with furan-2-carbaldehyde proceeds via:
R NH2+R CHOR N CH R +H2O\text{R NH}_2+\text{R CHO}\rightarrow \text{R N CH R }+\text{H}_2\text{O}

Optimal conditions involve refluxing in ethanol with catalytic acetic acid, yielding 85–90% imine products.

Solvent-Dependent Reaction Optimization

Studies on analogous furan-aniline systems reveal solvent effects on reaction efficiency :

SolventHeating MethodTime (min)Yield (%)Z:E Ratio
EthanolReflux30671:2.5
Isopropyl alcoholReflux25751:3.0
1,4-DioxaneReflux32701:2.8

Polar protic solvents (e.g., isopropyl alcohol) enhance nucleophilicity and reaction rates .

Mechanistic Pathways

Two proposed mechanisms for imine formation in related systems :

  • Pathway A : Nucleophilic addition of the amine to triethyl orthoformate, followed by elimination and coupling with the furanone.

  • Pathway B : Initial formation of an ethoxymethylene intermediate, which reacts with the amine.

Kinetic isotope effect studies (k~H~/k~D~ = 2.1) support a rate-determining step involving proton transfer in Pathway A .

Catalytic Hydrogenation

Under hydrogen gas (10–35 bar) with Mn-based catalysts, the furan ring undergoes partial hydrogenation to tetrahydrofuran derivatives. Selectivity depends on pressure:

  • 10 bar H~2~: 95% yield of dihydrofuran .

  • 35 bar H~2~: Competitive over-reduction observed .

Scientific Research Applications

Chemistry: N-(furan-2-ylmethyl)-2,3-dimethylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: this compound is used in the production of dyes, pigments, and polymers. Its unique structure makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3-dimethylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The furan ring and aniline moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with N-(furan-2-ylmethyl)-2,3-dimethylaniline, differing in substituents or functional groups:

Compound Name Key Structural Features Applications/Properties Reference
N-(2,3-Dimethylphenyl)benzenesulfonamide Sulfonamide group instead of furfurylmethyl Antibacterial activity, enzyme inhibition
N-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-2,3-dimethylaniline Oxadiazole ring replacing furan Crystallography studies, theoretical optimization
N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline Schiff base with chlorobenzylidene group Structural analysis via X-ray diffraction
Furalaxyl 2,6-Dimethylaniline + furan-carbonyl-alanine Agricultural fungicide
3-Fluoro-N-(furan-2-ylmethyl)aniline Fluorine substitution on aniline ring No reported bioactivity

Key Observations :

  • Electronic Effects : The furan ring in this compound introduces electron-donating resonance effects, contrasting with the electron-withdrawing sulfonamide group in N-(2,3-dimethylphenyl)benzenesulfonamide. This difference likely impacts reactivity and intermolecular interactions .
  • Steric Hindrance : The 2,3-dimethyl substitution on the aniline ring creates steric bulk, which is shared across all listed analogues. This feature may hinder crystallization or intermolecular packing, as observed in Schiff base derivatives .

Physicochemical and Optical Properties

  • Schiff Base Analogues: Compounds like N-[(E)-4-nitrobenzylidene]-2,3-dimethylaniline exhibit third-order nonlinear optical (NLO) behavior due to extended π-conjugation and non-zero second hyperpolarizabilities . In contrast, the furan-containing target compound lacks evidence of NLO properties, likely due to reduced conjugation compared to nitro-substituted Schiff bases.
  • Similar structural rigidity may exist in this compound, though experimental data are absent.

Environmental and Toxicological Considerations

  • 2,3-Dimethylaniline (2,3-DMA): The parent compound is a monocyclic aromatic amine with environmental and health concerns due to structural similarity to carcinogens like aniline .

Biological Activity

N-(furan-2-ylmethyl)-2,3-dimethylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a furan ring attached to a dimethylaniline moiety. The structural formula can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This compound is a member of the aniline family, which is known for diverse biological activities due to the presence of the amino group that can interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing furan and aniline moieties often exhibit antimicrobial properties. For instance, derivatives of furan have been shown to possess significant activity against various bacterial strains. A study demonstrated that furan-based compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Furan derivative XP. aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, a related study highlighted that certain furan derivatives induced apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)12.5Caspase activation
Furan derivative YHeLa (cervical cancer)15.0Cell cycle arrest

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical pathways such as:

  • Cell Proliferation: Inhibition of enzymes that facilitate cell division.
  • Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress within cells .

Case Studies

  • Anticancer Efficacy in Murine Models:
    A study evaluated the in vivo efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent .
  • Toxicological Assessment:
    Toxicity studies conducted on this compound revealed a favorable safety profile at doses up to 2000 mg/kg without significant adverse effects observed in animal models .

Q & A

Basic: What synthetic routes are recommended for preparing N-(furan-2-ylmethyl)-2,3-dimethylaniline?

Methodological Answer:
A two-step approach is commonly employed:

Primary Amine Synthesis : React 2,3-dimethylaniline with a furan-containing alkylating agent (e.g., furfuryl bromide) in a basic aqueous medium (e.g., NaOH/K₂CO₃) to form the secondary amine. This follows protocols similar to sulfonamide derivatization, where nucleophilic substitution occurs at the aniline nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Purity can be verified via TLC or HPLC .
Key Considerations : Monitor reaction progress using IR spectroscopy to confirm the disappearance of the primary amine N–H stretch (~3400 cm⁻¹) and the appearance of C–O–C furan vibrations (~1250 cm⁻¹) .

Basic: How can structural characterization and purity assessment be performed?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign peaks based on aromatic protons (δ 6.5–7.5 ppm for aniline and furan), methyl groups (δ 2.1–2.5 ppm), and the –CH₂– linker (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (EIMS) : Look for molecular ion peaks at m/z 201 (C₁₃H₁₅NO) and fragmentation patterns indicative of furan cleavage .
  • HPLC Purity Testing : Use a C18 column with UV detection (λ = 254 nm). System suitability requires resolution ≥2 between 2,3-dimethylaniline (potential impurity) and the target compound, as per pharmacopeial guidelines .

Advanced: What challenges arise in crystallographic analysis, and how can they be resolved?

Methodological Answer:

  • Crystal Growth : Slow evaporation from DCM/hexane mixtures often yields suitable crystals. For twinned or low-resolution data, use SHELXL for refinement, leveraging its robust handling of high thermal motion in aromatic systems .
  • Data Collection : Employ a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with ω-scans. Multi-scan absorption correction (SADABS) mitigates intensity fluctuations .
  • Validation : Use PLATON/ADDSYM to check for missed symmetry and R1 convergence <5%. For disordered furan rings, apply restraints to bond distances/angles .

Advanced: How can catalytic methods optimize continuous synthesis?

Methodological Answer:

  • Catalyst Design : Immobilize acidic catalysts (e.g., H-beta zeolites) on silica supports to enhance reusability and reduce side reactions (e.g., over-alkylation). This approach improves yield (>85%) in flow reactors .
  • Reaction Monitoring : Use inline FTIR to track furan methylene (–CH₂–) formation and adjust residence time (typically 30–60 min) .
    Note : Catalyst deactivation due to amine adsorption can be mitigated via periodic calcination at 500°C .

Advanced: What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • In Vitro Assays : Screen for EGFR inhibition using MTT assays (e.g., IC₅₀ values against A549 cells). Derivatives with electron-withdrawing furan substituents show enhanced activity .
  • Molecular Docking : Simulate binding interactions using AutoDock Vina. The furan oxygen often forms hydrogen bonds with EGFR’s Lys721, while the dimethylaniline moiety occupies hydrophobic pockets .
  • Metabolic Stability : Assess microsomal clearance rates (e.g., human liver microsomes) to prioritize compounds with t₁/₂ >60 min .

Basic: How to mitigate impurities like residual 2,3-dimethylaniline?

Methodological Answer:

  • Extraction : Perform liquid-liquid extraction (dichloromethane/water, pH 9–10) to remove unreacted 2,3-dimethylaniline .
  • Chromatographic Limits : Capillary GC with FID detection can quantify impurities at <0.1% (w/w), using a DB-5 column (30 m × 0.32 mm) and temperature programming (100–280°C at 10°C/min) .

Advanced: What computational tools aid in conformational analysis?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to optimize geometry and calculate electrostatic potential maps. Furan-aniline dihedral angles typically range 45–60° .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) with GROMACS to predict aggregation tendencies .

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